molecular formula C4H9ClN4O2 B7970047 4-amino-1H-pyrazole-5-carboxamide hydrochloride hydrate

4-amino-1H-pyrazole-5-carboxamide hydrochloride hydrate

Cat. No.: B7970047
M. Wt: 180.59 g/mol
InChI Key: DKBNJNPDZMSITD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1H-pyrazole-5-carboxamide hydrochloride hydrate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds . The reaction conditions often include the use of catalysts such as FeCl3 and polyvinyl pyrrolidine (PVP) to accelerate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-amino-1H-pyrazole-5-carboxamide hydrochloride hydrate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of 4-amino-1H-pyrazole-5-carboxamide hydrochloride hydrate involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit enzymes like adenosine deaminase by binding to their active sites . This binding disrupts the normal function of the enzyme, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-1H-pyrazole-5-carboxamide hydrochloride hydrate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable hydrates and its reactivity in various chemical reactions make it a valuable compound in research and industrial applications .

Properties

IUPAC Name

4-amino-1H-pyrazole-5-carboxamide;hydrate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O.ClH.H2O/c5-2-1-7-8-3(2)4(6)9;;/h1H,5H2,(H2,6,9)(H,7,8);1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBNJNPDZMSITD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1N)C(=O)N.O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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